Disodium tetrasulphide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

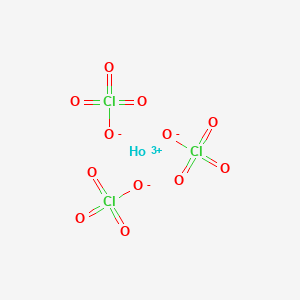

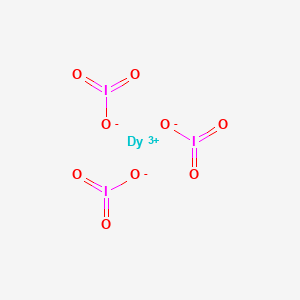

Disodium tetrasulphide, also known as sodium tetrasulfide, is an inorganic compound with the chemical formula Na₂S₄. It is a yellow-orange solid that dissolves via hydrolysis in water. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Disodium tetrasulphide is typically synthesized through the reaction between elemental sulfur and sodium hydrosulfide in an alcoholic solution. The reaction can be represented as follows: [ 2NaSH + 4S \rightarrow Na₂S₄ + H₂S ] The polysulfide anions adopt zig-zag chains of sulfur atoms, with S-S distances of about 2.05 Å and S-S-S-S dihedral angles around 90° .

Industrial Production Methods: In industrial settings, this compound is produced by reacting sodium hydrosulfide with sulfur. The process involves placing the reactants in a dry flask with a reflux condenser and drying pipe to ensure the reaction proceeds efficiently .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, converting to various sulfur oxides.

Reduction: It can be reduced to form lower polysulfides or hydrogen sulfide.

Substitution: this compound reacts with alkylating agents to form organic polysulfides.

Common Reagents and Conditions:

Acids: When treated with acids, this compound is converted to hydrogen sulfide and elemental sulfur.

Alkylating Agents: Reaction with alkylating agents like ethylene chloride produces organic polysulfides.

Major Products:

Hydrogen Sulfide (H₂S): Formed during acid treatment.

Organic Polysulfides: Produced through alkylation reactions.

Scientific Research Applications

Disodium tetrasulphide has a wide range of applications in scientific research:

Chemistry: It is used as a precursor to specialty polymers and intermediates in sodium-sulfur batteries.

Biology: Research has shown its potential in biological systems, particularly in the study of sulfur metabolism.

Medicine: Its derivatives are being explored for their therapeutic properties.

Mechanism of Action

The mechanism of action of disodium tetrasulphide involves its ability to undergo various chemical reactions, leading to the formation of different products. The polysulfide anions in this compound can interact with molecular targets, influencing pathways related to sulfur metabolism and redox reactions .

Comparison with Similar Compounds

- Disodium Disulphide (Na₂S₂)

- Disodium Trisulphide (Na₂S₃)

- Disodium Pentasulphide (Na₂S₅)

Comparison: Disodium tetrasulphide is unique due to its specific chain length of sulfur atoms, which imparts distinct chemical properties compared to other polysulfides. For instance, it has a higher reactivity with alkylating agents and forms more stable organic polysulfides .

Properties

CAS No. |

12034-39-8 |

|---|---|

Molecular Formula |

Na2S4 |

Molecular Weight |

174.2 g/mol |

InChI |

InChI=1S/2Na.H2S4/c;;1-3-4-2/h;;1-2H/q2*+1;/p-2 |

InChI Key |

ZLCCLBKPLLUIJC-UHFFFAOYSA-L |

SMILES |

[Na+].[Na+].[S-]SS[S-] |

Canonical SMILES |

[Na+].[Na+].[S-]SS[S-] |

Key on ui other cas no. |

12034-39-8 |

physical_description |

Liquid; OtherSolid |

Pictograms |

Flammable; Corrosive; Acute Toxic; Environmental Hazard |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,6-Dichloro-4-[1-(3,5-dichloro-4-hydroxyphenyl)cyclohexyl]phenol](/img/structure/B82974.png)